molecular formula C16H29N5O B6123858 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol

2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol

Cat. No. B6123858
M. Wt: 307.43 g/mol
InChI Key: CWGCIMQIAOHPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol, also known as CGS-15943, is a selective antagonist of adenosine receptors. Adenosine receptors are found in various organs and tissues throughout the body, including the brain, heart, lungs, and immune system. Adenosine plays a crucial role in regulating physiological processes such as sleep, inflammation, and cardiovascular function. CGS-15943 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol acts as a competitive antagonist of adenosine receptors, specifically the A1 and A2A subtypes. It binds to the receptor and prevents adenosine from binding, thus blocking its effects. Adenosine is known to have a wide range of physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of immune function. By blocking adenosine receptors, 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol can modulate these effects and potentially have therapeutic applications.
Biochemical and Physiological Effects:
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit platelet aggregation, reduce inflammation, and modulate immune function. 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for adenosine receptors. This allows researchers to specifically target these receptors and study their effects. However, one limitation is that 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol may not fully replicate the effects of adenosine in vivo, as it only blocks the effects of adenosine on the receptor level and does not affect adenosine metabolism or uptake.

Future Directions

There are several future directions for research on 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol and adenosine receptor antagonists. One potential application is in the treatment of cancer, as adenosine has been shown to play a role in tumor growth and metastasis. 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol and other adenosine receptor antagonists may have potential as anticancer agents. Additionally, research on adenosine receptor antagonists in neurological disorders, such as Parkinson's disease and Alzheimer's disease, is ongoing. Finally, further studies are needed to fully understand the role of adenosine receptors in the immune system and their potential as targets for immunotherapy.

Synthesis Methods

2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process involving the reaction of 2-chloroethanol with piperazine, followed by the reaction of the resulting compound with 4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl) aniline. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been widely used as a research tool to study the role of adenosine receptors in various physiological processes. It has been shown to block the effects of adenosine on the cardiovascular system, immune system, and central nervous system. 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has also been used to investigate the potential therapeutic applications of adenosine receptor antagonists in various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O/c1-13(2)3-5-21-7-6-20(12-15(21)4-8-22)11-14-9-18-16(17)19-10-14/h9-10,13,15,22H,3-8,11-12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGCIMQIAOHPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CN=C(N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol

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